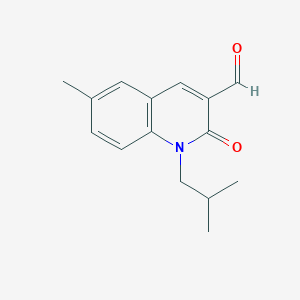

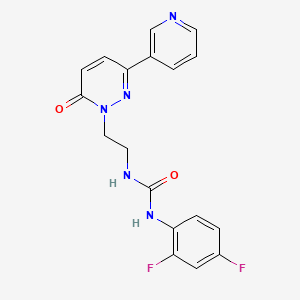

6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

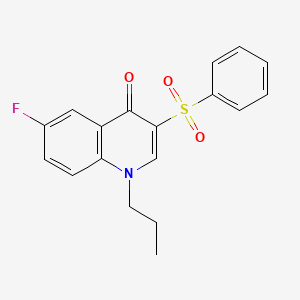

“6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. Additionally, it has various substituents including a methyl group, a 2-methylpropyl group, a carbonyl group (C=O), and an aldehyde group (CHO) .Chemical Reactions Analysis

As a quinoline derivative, this compound might participate in various chemical reactions. For instance, the aldehyde group could undergo nucleophilic addition reactions, and the carbonyl group could be involved in reduction or oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Flavor Compounds in Foods

Branched aldehydes, such as those derived from quinoline compounds, are significant in the flavor profile of many food products. The production and breakdown pathways of these aldehydes from amino acids, their metabolic conversions, and the impact on food flavor have been extensively reviewed. This knowledge is crucial for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).

Treatment of Organic Pollutants

The degradation of recalcitrant organic pollutants in wastewater through enzymatic methods, enhanced by redox mediators, is a significant area of research. Enzymes like laccases and peroxidases, in the presence of redox mediators, have been exploited for this purpose, highlighting the potential for quinoline derivatives to act as redox mediators or substrates in these processes (Husain & Husain, 2007).

Anticancer and Therapeutic Applications

Tetrahydroisoquinolines, a class of compounds related to quinoline derivatives, have been identified for their therapeutic activities, particularly in cancer treatment. The U.S. FDA approval of trabectedin for soft tissue sarcomas underlines the importance of this scaffold in drug discovery (Singh & Shah, 2017).

Antioxidant Activity

The evaluation of synthetic phenolic antioxidants (SPAs) for their environmental occurrence, human exposure, and toxicity underscores the relevance of compounds like "6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde" in understanding antioxidant mechanisms and potential health impacts (Liu & Mabury, 2020).

Allergic Contact Dermatitis and Preservatives

Research into preservatives, particularly those known to cause skin sensitization and contact allergy, indicates the ongoing need to explore alternative compounds with better safety profiles. This suggests a potential area of application for quinoline derivatives in developing safer preservatives (Deza & Giménez-Arnau, 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPQJZHXWMLMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

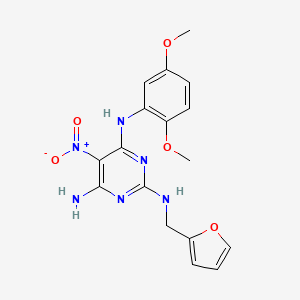

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)

![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)

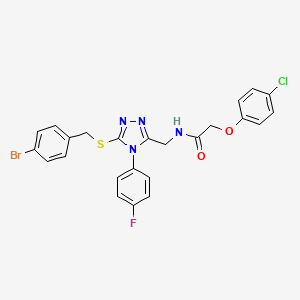

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)